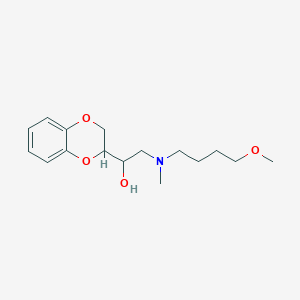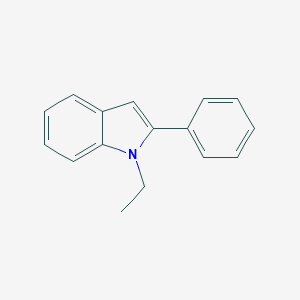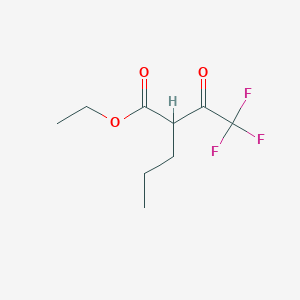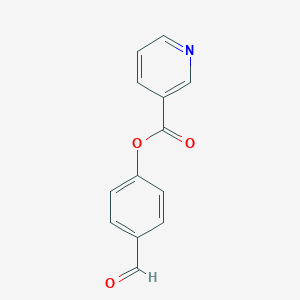
Nicotinic acid 4-formyl-phenyl ester
カタログ番号 B080091
CAS番号:
15131-72-3
分子量: 227.21 g/mol
InChIキー: MEASBTFUQUJCEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid 4-formyl-phenyl ester is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.215 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The solubility of each nicotinic acid ester was determined in buffer as a function of pH and in perflubron . The octanol/buffer partition coefficient was determined at pH 7.4 . The chemical stability of the putative prodrugs was determined as a function of pH, temperature, buffer content, and ionic strength .科学的研究の応用
Receptors for Nicotinic Acid and Lipid Regulation
- Nicotinic acid (niacin) is recognized for its lipid-lowering properties, primarily reducing lipolysis in adipose tissue. This effect involves the inhibition of cyclic adenosine monophosphate (cAMP) in adipose tissue, mediated by the G-protein-coupled receptor PUMA-G/HM74. These receptors play a crucial role in the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).
Nicotinic Acid Receptors and Dyslipidemia Treatment
- The G protein-coupled receptor HM74 has been identified as a low-affinity receptor for nicotinic acid. Another receptor, HM74A, was found to be a high-affinity receptor. The discovery of these receptors could assist in developing new drugs for treating dyslipidemia (Wise et al., 2003).
Impact on High-Density Lipoprotein
- Nicotinic acid increases plasma HDL and apolipoprotein A-I levels. This increase occurs through a reduction in the hepatic removal of HDL apolipoprotein A-I, while the uptake of cholesterol esters remains unaffected. This mechanism suggests a novel approach for enhancing reverse cholesterol transport (Jin, Kamanna, & Kashyap, 1997).
Atherosclerosis Progression Inhibition
- Nicotinic acid can inhibit atherosclerosis progression independently of lipid-modifying effects. This effect is mediated through the activation of the GPR109A receptor on immune cells. It indicates a potential anti-inflammatory role of nicotinic acid, which could be beneficial for treating atherosclerosis (Lukasova et al., 2011).
Chemical Hydrolysis of Prodrug Esters
- Research on the chemical hydrolysis of esters of nicotinic acid provides insights into their stability and hydrolysis mechanisms. This knowledge is essential for developing ester-based prodrugs of nicotinic acid (Wernly-Chung et al., 1990).
Vasorelaxation and Antioxidation Properties
- Thionicotinic acid analogs have been shown to exert vasorelaxation effects and possess antioxidant properties. These findings suggest potential therapeutic applications for cardiovascular diseases (Prachayasittikul et al., 2010).
Herbicidal Activity and Structural Analysis
- Research has explored the herbicidal activity of aryl-formyl piperidinone derivatives derived from nicotinic acid. These compounds, including their structure-activity relationships, offer potential for the development of new herbicides (Fu et al., 2021).
Safety And Hazards
特性
IUPAC Name |
(4-formylphenyl) pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-3-5-12(6-4-10)17-13(16)11-2-1-7-14-8-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEASBTFUQUJCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358151 |
Source


|
| Record name | nicotinic acid 4-formyl-phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic acid 4-formyl-phenyl ester | |
CAS RN |
15131-72-3 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 4-formylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | nicotinic acid 4-formyl-phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Triammonium pentachlorozincate(3-)
14639-98-6
Titanium telluride
12067-75-3
3,4,5,6-Tetrafluorosalicylic Acid
14742-36-0
4-Tert-butyl-1,3-dihydroimidazole-2-thione
14395-90-5

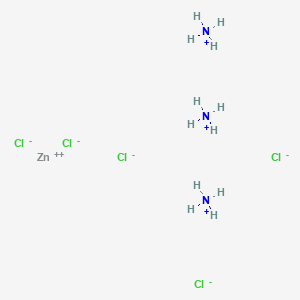

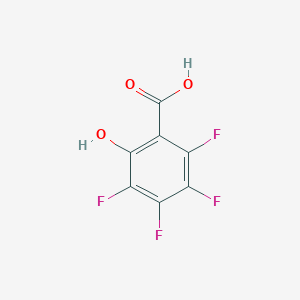
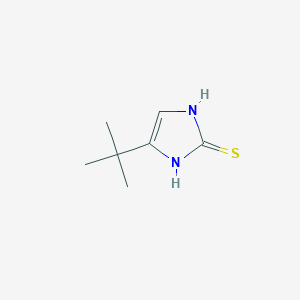
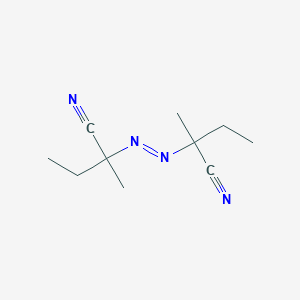
![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)


